molecular formula C20H17F3N2O2S B2844284 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2380190-73-6

1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea

Cat. No. B2844284
CAS RN: 2380190-73-6
M. Wt: 406.42
InChI Key: VLPPDAACQWIYOG-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea, also known as THPTU, is a synthetic compound that has been widely studied for its potential use in scientific research. It is a selective inhibitor of the enzyme thyroid peroxidase (TPO), which plays a crucial role in the production of thyroid hormones.

Mechanism of Action

1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea is a selective inhibitor of TPO, which is an enzyme that is essential for the production of thyroid hormones. TPO catalyzes the iodination and coupling of tyrosine residues in thyroglobulin, a protein precursor of thyroid hormones. By inhibiting TPO, 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea reduces the production of thyroid hormones, leading to a decrease in thyroid function.
Biochemical and Physiological Effects:
1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea has been shown to reduce thyroid hormone levels in both animal and human studies. It has also been shown to decrease the size of the thyroid gland in patients with goiter. However, 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea has not been shown to have any significant effects on other organs or systems in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea is its selectivity for TPO, which allows for the specific inhibition of thyroid hormone production. 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea is also relatively easy to synthesize and purify, making it a useful tool for scientific research. However, 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain consistent levels of inhibition. 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea also has some potential for off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea. One area of interest is the development of more potent and selective TPO inhibitors for use in the treatment of thyroid disease. Another area of interest is the investigation of the potential use of 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea, as well as its potential for off-target effects.

Synthesis Methods

1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea can be synthesized using a multi-step process involving the reaction of 2-(trifluoromethyl)phenylisocyanate with 4-(thiophen-2-yl)benzyl alcohol, followed by the reaction of the resulting intermediate with urea. The final product is then purified by recrystallization.

Scientific Research Applications

1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential use in scientific research, particularly in the field of thyroid disease. It has been used to investigate the role of TPO in the production of thyroid hormones, as well as to study the effects of TPO inhibitors on thyroid function. 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea has also been used in studies of autoimmune thyroid disease, such as Hashimoto's thyroiditis and Graves' disease.

properties

IUPAC Name

1-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c21-20(22,23)15-4-1-2-5-16(15)25-19(27)24-12-17(26)13-7-9-14(10-8-13)18-6-3-11-28-18/h1-11,17,26H,12H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPPDAACQWIYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea

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